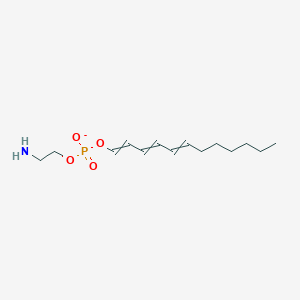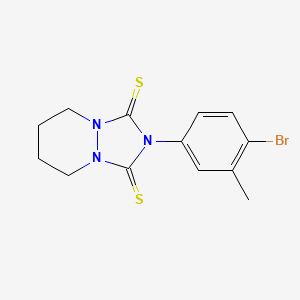![molecular formula C11H9F3N4O5 B14602497 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-70-6](/img/structure/B14602497.png)
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole: is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of nitro groups at positions 4 and 6, a trifluoromethyl group at position 2, and an isopropoxy group at position 7 on the benzimidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced at position 2 using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Isopropoxylation: The isopropoxy group is introduced at position 7 through a nucleophilic substitution reaction using isopropyl alcohol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of 4,6-diamino-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex benzimidazole derivatives.
- Employed in studies involving the reactivity of nitro and trifluoromethyl groups.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for organic synthesis.
作用机制
The mechanism of action of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole is primarily influenced by its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The isopropoxy group may influence the compound’s binding affinity to specific molecular targets.
Molecular Targets and Pathways:
Nitro Groups: Reduction to form reactive intermediates that can interact with DNA or proteins.
Trifluoromethyl Group: Enhances membrane permeability and interaction with lipid bilayers.
Isopropoxy Group: May influence binding to specific enzymes or receptors.
相似化合物的比较
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
Comparison:
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a sulfanyl group instead of an isopropoxy group, which may alter its reactivity and biological activity.
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a butan-2-yl group instead of an isopropoxy group, which may influence its physical properties and interactions with biological targets.
The unique combination of functional groups in 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
60167-70-6 |
|---|---|
分子式 |
C11H9F3N4O5 |
分子量 |
334.21 g/mol |
IUPAC 名称 |
4,6-dinitro-7-propan-2-yloxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F3N4O5/c1-4(2)23-9-6(18(21)22)3-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
InChI 键 |
RXVVHRMPTULXRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
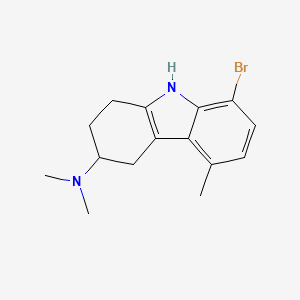
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

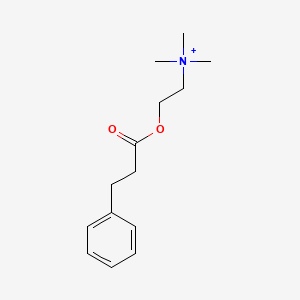


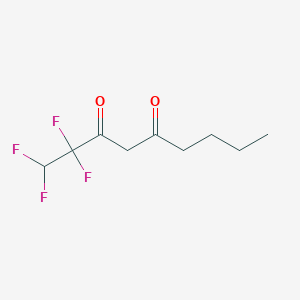
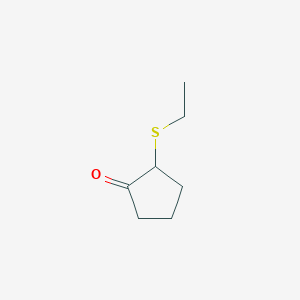
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
